An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2,4-Trimethyl-3-pentanol
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2,4-Trimethyl-3-pentanol
This guide provides a comprehensive technical overview of 2,2,4-trimethyl-3-pentanol, a sterically hindered secondary alcohol. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's core chemical properties, characteristic reactions, and the underlying principles that govern its behavior. The significant steric hindrance imparted by the adjacent tert-butyl and isopropyl groups dictates its unique reactivity, making it an excellent model compound for studying sterically demanding chemical transformations.
Core Molecular and Physical Properties
2,2,4-Trimethyl-3-pentanol, also known as diisopropylcarbinol, is a branched-chain aliphatic alcohol. Its structure presents a formidable steric environment around the hydroxyl group, which is a key determinant of its chemical behavior.
Structural and General Data
| Property | Value | Source(s) |
| IUPAC Name | 2,2,4-trimethylpentan-3-ol | [1] |
| CAS Number | 5162-48-1 | [1] |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless liquid (Expected) | [2] |
| Density | 0.828 g/cm³ | [3] |
| Boiling Point | ~153-157 °C (Predicted/Experimental) | [4] |
| Refractive Index | 1.427 | [3] |
Computed Physicochemical Properties
Computational models provide further insight into the molecule's behavior, particularly regarding its lipophilicity and size, which are critical parameters in medicinal chemistry and material science.
| Property | Value | Source(s) |
| XLogP3 | 2.7 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 79.1 | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of highly branched alcohols like 2,2,4-trimethyl-3-pentanol requires careful selection of reagents to overcome steric hindrance. Its structural confirmation relies on standard spectroscopic techniques, the interpretation of which is heavily influenced by its unique molecular architecture.
Synthesis via Grignard Reaction
The most direct and reliable method for synthesizing 2,2,4-trimethyl-3-pentanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction is well-suited for creating sterically congested alcohol functionalities. The primary route involves the nucleophilic addition of an isopropyl Grignard reagent to pinacolone (3,3-dimethyl-2-butanone).
Causality of Experimental Choice: A Grignard reaction is chosen over other methods like hydride reduction of a corresponding ketone because it allows for the precise construction of the sterically demanding carbon skeleton. The choice of pinacolone as the electrophile and isopropylmagnesium bromide as the nucleophile is a logical disconnection of the target molecule at the C3-C4 bond. Anhydrous conditions are critical as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[5]
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether is added portion-wise via the dropping funnel to initiate the reaction, which is evidenced by heat evolution and bubbling. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux.
-
Addition of Ketone: After the Grignard reagent has formed (typically after 1-2 hours), the reaction mixture is cooled in an ice bath. A solution of pinacolone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction Quench and Workup: The reaction is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting ketone. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and precipitates magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 2,2,4-trimethyl-3-pentanol.
Caption: Grignard synthesis workflow for 2,2,4-trimethyl-3-pentanol.
Spectroscopic Analysis
The IR spectrum of 2,2,4-trimethyl-3-pentanol is dominated by the characteristic absorptions of the hydroxyl group.
-
O-H Stretch: A strong, very broad band is expected in the region of 3500-3200 cm⁻¹, characteristic of an intermolecularly hydrogen-bonded alcohol.[6]
-
C-H Stretch: Multiple sharp bands will appear just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹), corresponding to the sp³ C-H stretching of the methyl, methine, and tert-butyl groups.
-
C-O Stretch: A strong band in the 1250-1050 cm⁻¹ region corresponds to the C-O stretching vibration. For a sterically hindered secondary alcohol, this peak is typically found around 1100 cm⁻¹.[7]
The proton NMR spectrum provides a clear fingerprint of the molecule's structure, with distinct signals for each non-equivalent proton. The splitting patterns are governed by the n+1 rule.
| Proton Environment | Approx. δ (ppm) | Multiplicity | Integration | Coupling Partner(s) |
| (CH₃)₃C- | ~0.9 | Singlet (s) | 9H | None |
| (CH₃)₂CH- | ~0.9-1.0 | Doublet (d) | 6H | -CH(OH)- |
| (CH₃)₂CH - | ~1.8-2.0 | Multiplet (m) | 1H | (CH₃)₂CH- and -CH(OH)- |
| -CH(OH)- | ~3.0-3.3 | Doublet (d) | 1H | (CH₃)₂CH- |
| -OH | Variable | Singlet (s, broad) | 1H | None (exchangeable) |
Interpretive Insight: The carbinol proton (-CH(OH)-) is expected to be a doublet due to coupling with the single proton on the adjacent isopropyl methine. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom. The broadness of the hydroxyl proton signal is due to chemical exchange and its chemical shift is highly dependent on concentration and solvent.[8][9]
The carbon NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule.
| Carbon Environment | Approx. δ (ppm) |
| (C H₃)₃C- | ~26 |
| (C H₃)₂CH- | ~17-19 |
| (CH₃)₃C - | ~35 |
| (CH₃)₂C H- | ~33 |
| -C H(OH)- | ~80-85 |
Interpretive Insight: The most downfield signal belongs to the carbinol carbon (-CH(OH)-), which is directly attached to the electronegative oxygen atom. The quaternary carbon of the tert-butyl group will typically show a weaker signal due to the absence of an attached proton and longer relaxation times.[9][10]
Chemical Reactivity and Transformations
The reactivity of 2,2,4-trimethyl-3-pentanol is a classic case study in steric effects in organic chemistry. Reactions at the hydroxyl group or the adjacent carbinol carbon are significantly slower or require more specialized reagents compared to less hindered alcohols.
Oxidation to 2,2,4-Trimethyl-3-pentanone
Oxidation of this secondary alcohol yields the corresponding ketone, 2,2,4-trimethyl-3-pentanone (also known as tert-butyl isopropyl ketone).
Causality of Experimental Choice: Strong, chromium-based oxidants like chromic acid (H₂CrO₄) are often sluggish and can lead to side reactions with highly hindered alcohols. Milder, more specialized reagents are preferred to ensure a clean and efficient conversion. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are ideal choices.[1][11] They operate under neutral or basic conditions at low temperatures, minimizing side reactions and tolerating a wide range of functional groups.[3][12]
-
Activator Formation: In a rigorously dried, nitrogen-flushed flask, oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of 2,2,4-trimethyl-3-pentanol (1.0 eq) in DCM is added slowly, keeping the temperature below -60 °C. The mixture is stirred for 30-45 minutes.
-
Base Addition and Warm-up: Triethylamine (Et₃N) (5.0 eq) is added dropwise. The cooling bath is removed, and the reaction is allowed to warm to room temperature.
-
Workup and Purification: Water is added to quench the reaction. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. It is then dried over Na₂SO₄, filtered, and concentrated. The resulting crude ketone can be purified by distillation or chromatography.
Caption: Key stages of the Swern oxidation of a hindered alcohol.
Acid-Catalyzed Dehydration
The dehydration of 2,2,4-trimethyl-3-pentanol with strong acids (e.g., H₂SO₄, H₃PO₄) and heat is a complex process. It proceeds via an E1 mechanism involving a carbocation intermediate. Due to the steric hindrance, the initial secondary carbocation is prone to rearrangement, leading to a mixture of alkene products.[13]
The initial protonation of the hydroxyl group forms a good leaving group (water). Its departure generates a secondary carbocation. This carbocation can undergo a 1,2-hydride shift or a 1,2-methide shift to form more stable tertiary carbocations. Subsequent elimination of a proton from adjacent carbons yields a complex mixture of isomeric alkenes, with the most substituted (Zaitsev) products typically predominating.
Possible major products include:
-
2,3,4-Trimethyl-2-pentene
-
2,4,4-Trimethyl-2-pentene
-
2,4,4-Trimethyl-1-pentene
This reaction exemplifies the challenges in controlling selectivity in carbocation-mediated reactions with highly branched substrates.
Safety, Handling, and Applications
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]
Research and Industrial Applications
While not a large-volume industrial chemical, 2,2,4-trimethyl-3-pentanol and similar branched-chain higher alcohols serve important roles:
-
Model Substrate: Its significant steric hindrance makes it an excellent substrate for methodological studies in organic synthesis, particularly for developing new reagents or catalysts for reactions involving sterically demanding molecules.
-
Chemical Intermediate: It can serve as a precursor for the synthesis of other fine chemicals, such as the corresponding ketone (2,2,4-trimethyl-3-pentanone) or various esters, which may have applications as specialty solvents, lubricants, or fragrance components.[16]
-
Fuel Additives: Branched-chain higher alcohols, in general, are investigated as potential biofuels and fuel additives due to their higher energy density and lower hygroscopicity compared to ethanol.[17][18]
Conclusion
2,2,4-Trimethyl-3-pentanol is a molecule whose chemistry is fundamentally governed by the steric bulk surrounding its secondary alcohol functionality. This structural feature necessitates the use of specialized, mild reagents for transformations like oxidation and complicates the outcomes of reactions proceeding through carbocation intermediates, such as dehydration. A thorough understanding of these steric and electronic principles is essential for researchers and scientists aiming to utilize this and similar hindered building blocks in the synthesis of complex organic molecules and advanced materials.
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